Parsaclisib is a novel small molecule drug classified as a phosphoinositide 3-kinase delta inhibitor. It was developed to provide a selective therapeutic option for various B-cell malignancies, particularly in patients with relapsed or refractory follicular lymphoma and other hematological cancers. The compound is also known by its chemical name, INCB050465, and has shown promise in clinical trials due to its favorable pharmacological profile and reduced hepatotoxicity compared to earlier inhibitors in the same class, such as idelalisib .
Parsaclisib was synthesized by Incyte Corporation, which focused on creating a structurally diverse candidate that could effectively inhibit the delta isoform of phosphoinositide 3-kinase. The synthesis aimed to address some of the limitations associated with first-generation inhibitors, particularly concerning safety and efficacy .
The synthesis of parsaclisib involved a medicinal chemistry approach that emphasized structural diversity. The compound features a pyrazolopyrimidine hinge-binder instead of the purine motifs found in earlier inhibitors. This modification is crucial for enhancing selectivity and potency against phosphoinositide 3-kinase delta while minimizing off-target effects .
The synthesis process included various steps to optimize the compound's structure for better pharmacokinetic properties. For instance, structure-activity relationship studies guided modifications that improved binding affinity and selectivity towards phosphoinositide 3-kinase delta over other isoforms . Key characteristics of parsaclisib include:
Parsaclisib's molecular structure is characterized by its unique pyrazolopyrimidine core, which plays a critical role in its interaction with the target enzyme. The compound's design allows it to fit into the active site of phosphoinositide 3-kinase delta effectively, facilitating potent inhibition.
In biochemical assays, parsaclisib demonstrated an IC value of less than 1 nM for phosphoinositide 3-kinase delta, showcasing its high potency. In contrast, it exhibited significantly higher IC values (>20,000 nM) for other isoforms like phosphoinositide 3-kinase alpha and beta .
Parsaclisib undergoes specific interactions within the biological system that lead to the inhibition of phosphoinositide 3-kinase delta activity. The primary reaction involves binding to the active site of the enzyme, preventing substrate phosphorylation.
In vitro studies have shown that parsaclisib effectively inhibits downstream signaling pathways associated with cell proliferation and survival in B-cell malignancies. This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells .
Parsaclisib exerts its therapeutic effects by selectively inhibiting phosphoinositide 3-kinase delta, which is critical in B-cell receptor signaling pathways. This inhibition disrupts various downstream signaling cascades, including those involving AKT (protein kinase B), leading to decreased cell survival and proliferation.
Clinical studies have demonstrated that treatment with parsaclisib results in significant reductions in tumor burden and improved clinical outcomes in patients with relapsed or refractory follicular lymphoma . The mechanism involves modulation of immune responses and direct effects on malignant B-cells.
Parsaclisib is characterized by its selective inhibition profile and favorable pharmacokinetic properties. It does not significantly inhibit major cytochrome P450 isoforms or hERG channels, reducing the risk of drug-drug interactions .
Parsaclisib has been primarily studied for its applications in oncology, particularly in treating hematological malignancies such as:
The compound has received designations such as Orphan Drug status and Breakthrough Therapy designation in different regulatory jurisdictions due to its potential benefits in treating serious conditions .
The phosphatidylinositol 3-kinase (PI3K) pathway emerged as a compelling therapeutic target in oncology following the recognition of its critical role in regulating cell survival, proliferation, and metabolism. Within this pathway, the delta isoform (PI3Kδ) garnered specific interest due to its restricted expression primarily in hematopoietic cells and its central function in B-cell receptor signaling and lymphocyte trafficking. The development of PI3Kδ inhibitors represents a paradigm shift in targeting the tumor microenvironment alongside intrinsic cancer cell pathways. Idelalisib, approved in 2014, became the first-in-class PI3Kδ inhibitor, demonstrating significant efficacy in relapsed/refractory chronic lymphocytic leukemia (CLL) and indolent non-Hodgkin lymphomas (iNHL), particularly follicular lymphoma (FL) and small lymphocytic lymphoma (SLL) [5] [10]. Its mechanism involved disrupting tonic B-cell receptor signaling and abrogating protective signals from the tumor microenvironment, leading to impressive overall response rates (ORRs) ranging from 42% to 59% in pivotal trials [1].
Despite this clinical validation, the therapeutic potential of first-generation PI3Kδ inhibitors like idelalisib and later duvelisib (a dual PI3Kδ/γ inhibitor) was hampered by significant class-associated toxicities. These included immune-mediated complications such as severe hepatotoxicity (transaminitis), colitis, pneumonitis, and increased susceptibility to opportunistic infections [5] [6]. These toxicities, believed to stem partly from on-target inhibition of PI3Kδ in regulatory T cells (Tregs) and other immune cells, coupled with off-target effects related to their conserved purine-based chemical scaffolds, led to high rates of treatment discontinuation, limitations in dosing, and ultimately, voluntary withdrawals of indications from the market [1] [5] [6]. This clinical experience underscored the urgent need for next-generation PI3Kδ inhibitors designed to retain potent efficacy while improving safety through enhanced selectivity and optimized chemical structures. Parsaclisib emerged from this imperative [9].
Table 1: Evolution of Key PI3Kδ Inhibitors in B-Cell Malignancies
Inhibitor | Target Specificity | Key Clinical Efficacy (ORR in R/R FL) | Major Toxicity Limitations | Chemical Scaffold |
---|---|---|---|---|
Idelalisib | PI3Kδ | 54-57% | Hepatotoxicity, Colitis, Pneumonitis, Infections | Purine-based |
Duvelisib | PI3Kδ/γ | ~42% | Similar to Idelalisib, Increased infections | Purine-based |
Umbralisib | PI3Kδ/CK1ε | ~45% | Hepatotoxicity, Colitis | Purine-based (modified) |
Copanlisib | Pan-PI3K (α/δ focus) | ~59% | Hyperglycemia, Hypertension (α-inhibition) | Purine-based |
Parsaclisib | PI3Kδ | 77.7% (CITADEL-203) | Reduced hepatotoxicity, Manageable AE profile | Pyrazolopyrimidine-based |
A critical insight driving the development of parsaclisib was the hypothesis that the hepatotoxicity observed with first-generation PI3Kδ inhibitors, particularly idelalisib, might be linked to off-target effects inherent to their conserved bicyclic purine scaffold, rather than solely on-target PI3Kδ inhibition [6] [9]. Medicinal chemistry efforts at Incyte Corporation focused on identifying a structurally distinct PI3Kδ inhibitor to potentially circumvent this limitation while maintaining high potency and selectivity.
Parsaclisib (INCB050465) was designed with a monocyclic core featuring a pyrazolopyrimidine hinge-binding motif, replacing the bicyclic purine scaffold found in idelalisib, duvelisib, and dezapelisib (INCB040093, an earlier Incyte candidate) [9]. This fundamental structural divergence was strategically chosen:
Preclinical toxicology studies provided crucial validation for the design rationale. Parsaclisib demonstrated no significant hepatotoxicity in animal models at systemic exposures significantly exceeding those required for maximal PI3Kδ inhibition (IC90 coverage) [4] [9]. This contrasted sharply with the hepatotoxicity observed preclinically and clinically with purine-based inhibitors and supported the hypothesis that the unique pyrazolopyrimidine scaffold reduced off-target liver effects [6] [9].
PI3Kδ plays a non-redundant and critical role in the pathophysiology of B-cell malignancies, making its selective inhibition a therapeutically rational strategy:
Mediator of B-Cell Receptor (BCR) Signaling: PI3Kδ is a primary downstream effector of tonic and antigen-triggered BCR signaling in malignant B cells. Constitutive activation of this pathway provides crucial survival and proliferation signals [5] [7] [10]. Parsaclisib potently blocks PI3Kδ activation downstream of the BCR, leading to rapid dephosphorylation of key signaling nodes like AKT (protein kinase B) and its substrates (e.g., S6 kinase), effectively inducing apoptosis and inhibiting proliferation in malignant B cells in vitro and in vivo [3] [4] [9]. Pharmacodynamic assessments in clinical trials confirmed robust suppression of phospho-AKT levels in circulating tumor cells from parsaclisib-treated patients, verifying target engagement [4].
Regulator of Malignant B-Cell Migration and Homing: PI3Kδ is essential for integrin activation, cytoskeletal reorganization, and chemotaxis in response to chemokines like SDF1α (CXCL12) [7]. These processes are critical for malignant B-cell trafficking between the peripheral blood and protective lymphoid tissue microenvironments (e.g., lymph nodes, bone marrow). Within these niches, stromal cells and cytokines provide survival signals and confer resistance to therapy [2] [5] [7]. By inhibiting PI3Kδ, parsaclisib disrupts chemokine-directed migration (chemotaxis) and adhesion of malignant B cells to stromal cells. This effectively sequesters tumor cells in the circulation, depriving them of critical microenvironmental support and sensitizing them to intrinsic apoptosis [4] [7] [10]. Studies comparing PI3Kδ and PI3Kγ inhibition suggest PI3Kδ plays the dominant role in B-cell chemotaxis, although PI3Kγ may have ancillary functions [7].
Modulation of the Tumor Microenvironment: While primarily expressed in hematopoietic cells, PI3Kδ function extends beyond malignant B cells. Inhibition impacts non-malignant immune cells within the tumor microenvironment:
Parsaclisib's high selectivity for PI3Kδ over PI3Kγ is particularly relevant. While PI3Kγ is also expressed in leukocytes and plays roles in myeloid cell function and T-cell chemotaxis, its inhibition (as occurs with dual δ/γ inhibitors like duvelisib) may not confer significant additional benefit in B-cell malignancies but could contribute to increased immunosuppression and infection risk [5] [7]. Parsaclisib's δ-selectivity aims to maximize efficacy against the malignant B cell and its key microenvironmental interactions while potentially limiting broader immunosuppressive effects linked to PI3Kγ inhibition.
This mechanistic understanding translated into significant clinical activity. In the phase 2 CITADEL-203 trial in relapsed/refractory follicular lymphoma (R/R FL), parsaclisib monotherapy achieved an ORR of 77.7% (95% CI: 68.4–85.3%) with a complete response rate of 19.4% and a median duration of response of 14.7 months in the daily dosing group [1]. Similarly, in the CITADEL-205 trial for relapsed/refractory mantle cell lymphoma (R/R MCL), parsaclisib achieved an ORR of 70.1% (95% CI: 58.6–80.0%) with a median duration of response of 12.1 months in Bruton tyrosine kinase inhibitor (BTKi)-naive patients [8]. These response rates compared favorably to those historically achieved with first-generation PI3Kδ inhibitors [1].
Table 2: Parsaclisib Clinical Efficacy in Key B-Cell Malignancy Trials (Selected Cohorts)
Trial (Condition) | Patient Population | Objective Response Rate (ORR) [95% CI] | Complete Response (CR) Rate [95% CI] | Median Duration of Response (DoR) [95% CI] |
---|---|---|---|---|
CITADEL-203 [1] (R/R FL) | Daily Dosing Group (n=103) | 77.7% [68.4%–85.3%] | 19.4% [12.3%–28.4%] | 14.7 mo [10.4–NE] |
CITADEL-205 [8] (R/R MCL) | BTKi-Naive Daily Dosing Group (n=77) | 70.1% [58.6%–80.0%] | 15.6% [8.3%–25.6%] | 12.1 mo [9.0–NE] |
(FL: Follicular Lymphoma; MCL: Mantle Cell Lymphoma; R/R: Relapsed/Refractory; BTKi: Bruton Tyrosine Kinase Inhibitor; NE: Not Estimable)
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7